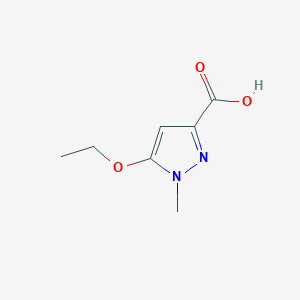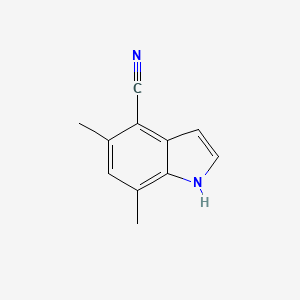
5,7-Dimethyl-1H-indole-4-carbonitrile
Vue d'ensemble
Description
“5,7-Dimethyl-1H-indole-4-carbonitrile” is a chemical compound that belongs to the class of indoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
Synthesis Analysis
Indoles are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Chemical Reactions Analysis
Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives .
Applications De Recherche Scientifique
Progesterone Receptor Modulators : In the context of female healthcare, including contraception and treatment of certain cancers, researchers have explored the use of related compounds such as 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile. This compound has shown potent antagonist properties on progesterone receptors, demonstrating significant potential in contraception and reproductive health applications (Fensome et al., 2008).
Synthesis of Novel Chemical Compounds : Research has been conducted on synthesizing new classes of compounds using derivatives similar to 5,7-Dimethyl-1H-indole-4-carbonitrile. For example, an efficient protocol for synthesizing novel 1H-indol-3-yl-4H-chromene-3-carbonitriles has been developed, showcasing the versatility of these compounds in creating diversely functionalized chemicals (Reddy et al., 2016).
Corrosion Inhibition : Some derivatives of 5,7-Dimethyl-1H-indole-4-carbonitrile have been used as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit mixed-type corrosion inhibition characteristics by blocking active sites on the surface of mild steel (Quadri et al., 2021).
Catalytic Applications in Organic Synthesis : Derivatives of 5,7-Dimethyl-1H-indole-4-carbonitrile have been used as catalysts in organic synthesis. For instance, they have been involved in the efficient synthesis of pyridine-pyrimidines under specific conditions, demonstrating their utility in facilitating complex chemical reactions (Rahmani et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
5,7-dimethyl-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-7-5-8(2)11-9(3-4-13-11)10(7)6-12/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNFCZRCJIMEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1C#N)C=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696627 | |
| Record name | 5,7-Dimethyl-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1H-indole-4-carbonitrile | |
CAS RN |
1190319-95-9 | |
| Record name | 5,7-Dimethyl-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



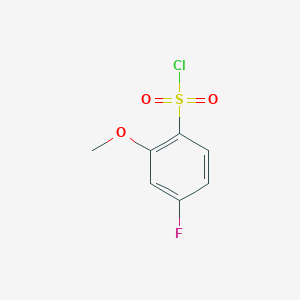
![4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine](/img/structure/B1441918.png)
![1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1441920.png)
![ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1441922.png)
![2-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1441923.png)
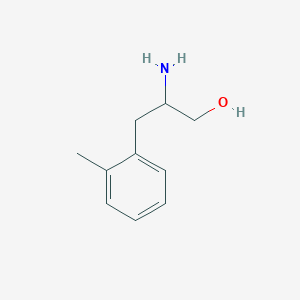
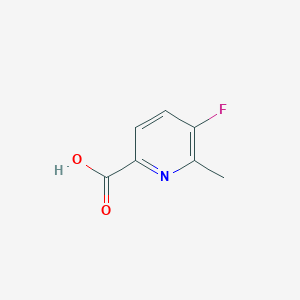
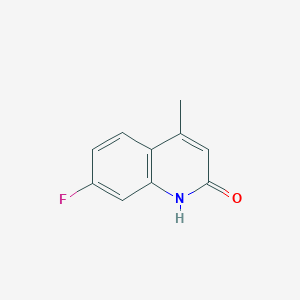
![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)
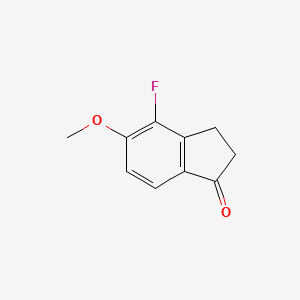
![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)
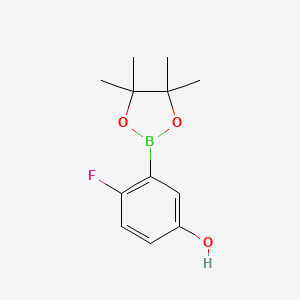
![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)
